N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine
Description
Contextualizing Modified Nucleosides in Contemporary Nucleic Acid Chemistry and Biology
Nucleic acids, DNA and RNA, are fundamental polymers of life, composed of four canonical nucleoside building blocks. However, nature employs a much wider chemical repertoire through the post-transcriptional or post-replicative chemical modification of these nucleosides. nih.gov These modifications, ranging from simple methylation to more complex structural rearrangements, are not mere decorations but play critical roles in regulating a vast array of biological processes. nih.gov In contemporary nucleic acid chemistry and biology, these modified nucleosides are recognized as key players in fine-tuning the structure, function, and metabolism of RNA and DNA.
In biology, modified nucleosides are crucial for processes such as the regulation of gene expression, the structural stabilization of RNA molecules like ribosomal RNA (rRNA) and transfer RNA (tRNA), and protecting host RNA from innate immune recognition. frontiersin.orgwikipedia.orgresearchgate.net For instance, modifications can influence mRNA stability, its transport out of the nucleus, and the efficiency of its translation into proteins. nih.gov The presence of certain modifications can prevent RNA from being recognized as foreign by the innate immune system, a critical feature that has been harnessed in the development of mRNA therapeutics. frontiersin.orgroche.com The dysregulation of these modification pathways has been linked to a variety of human diseases, including cancers, neurological disorders, and cardiovascular diseases, making the enzymes that install and remove these marks significant therapeutic targets. nih.govnih.gov
From a chemical perspective, the introduction of modifications into synthetic oligonucleotides has become a cornerstone of modern biotechnology and drug development. By altering the chemical makeup of nucleosides, scientists can imbue nucleic acid strands with desirable properties. These include enhanced stability against degradation by cellular enzymes (nucleases), increased binding affinity to target sequences, and improved pharmacological profiles. creative-biolabs.com This has propelled the development of nucleic acid-based therapeutics, such as antisense oligonucleotides and small interfering RNAs (siRNAs), which rely on chemically modified nucleosides to function effectively and safely within the body. creative-biolabs.com
Overview of N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine as a Specialized Building Block for Research Applications
This compound is a chemically engineered derivative of the natural ribonucleoside, cytidine (B196190). It is not typically found in biological systems but is a vital component in the laboratory synthesis of modified RNA oligonucleotides. Its structure is meticulously designed with specific chemical groups that serve distinct purposes during the automated solid-phase synthesis process, making it a specialized building block for creating custom RNA molecules for research and therapeutic applications.
The name of the compound itself describes its key features, each corresponding to a specific function in chemical synthesis:
5'-O-DMT (Dimethoxytrityl) group: This bulky group is attached to the 5'-hydroxyl position of the ribose sugar. atdbio.com Its primary role is as a temporary protecting group. atdbio.comsigmaaldrich.com During solid-phase synthesis, which proceeds by sequentially adding one nucleoside at a time, the DMT group caps (B75204) the 5'-end of the growing oligonucleotide chain, preventing unwanted side reactions. danaher.com It is acid-labile, meaning it can be removed easily and selectively with a mild acid at the beginning of each synthesis cycle to allow the next nucleoside to be coupled. atdbio.comsigmaaldrich.com
N4-Benzoyl (Bz) group: The exocyclic amino group (N4) of the cytosine base is reactive and must be protected to prevent it from interfering with the phosphoramidite (B1245037) coupling chemistry during synthesis. wikipedia.org The benzoyl group serves as a base-labile protecting group for this purpose. wikipedia.orglibretexts.org Unlike the DMT group, it remains attached throughout the entire chain elongation process and is only removed at the final deprotection step, typically using a basic solution like aqueous ammonia (B1221849). wikipedia.orglibretexts.org
2'-O-methyl (2'-O-Me) group: This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. wikipedia.org This is one of the most common and important modifications found in natural RNA and is widely incorporated into synthetic oligonucleotides. wikipedia.orgamerigoscientific.com The 2'-O-methylation enhances the thermal stability of RNA duplexes and, crucially, provides significant resistance to degradation by nucleases, thereby increasing the molecule's lifespan in a biological environment. creative-biolabs.comamerigoscientific.comcd-genomics.com This modification also helps to pre-organize the sugar into a conformation that is favorable for binding to complementary RNA strands. nih.govamerigoscientific.com
Together, these modifications make this compound an optimized phosphoramidite monomer for the automated, solid-phase synthesis of RNA oligonucleotides that are stable, have high target affinity, and are suitable for a range of advanced applications, including RNA interference (RNAi), antisense therapies, and structural biology studies. amerigoscientific.comcaymanchem.com
| Group | Position on Cytidine | Primary Function | Key Chemical Property | Stage of Removal during Synthesis |
|---|---|---|---|---|
| 5'-O-DMT (Dimethoxytrityl) | 5'-Hydroxyl | Temporary protection of the 5'-OH group | Acid-labile | Start of each coupling cycle (Detritylation) |
| N4-Benzoyl (Bz) | Exocyclic Amino (N4) | Permanent protection of the base's amino group | Base-labile | Final deprotection step after synthesis |
| 2'-O-methyl (2'-O-Me) | 2'-Hydroxyl | Permanent modification to enhance stability | Increases nuclease resistance and binding affinity | Not removed; part of the final product |
Historical Development and Evolution of Chemically Modified Nucleosides in Academic Inquiry
The journey into the world of modified nucleosides began not in a synthesis lab, but through the study of biology. The first discovery was made in 1957, when pseudouridine (B1679824) was identified in bulk yeast RNA, revealing that the genetic alphabet was more complex than the canonical four bases. nih.gov This opened the door to a new field of research. A pivotal moment came in 1964 when the full sequence of a yeast tRNA was determined, showing that several different modified nucleosides occupied specific, strategic positions within the molecule, hinting at their functional importance. ias.ac.in
The ability to chemically synthesize DNA and RNA oligonucleotides was a major breakthrough that enabled deeper investigation. The development of solid-phase synthesis in the 1960s, a technique for which Bruce Merrifield was awarded the Nobel Prize, laid the groundwork for automating this process. atdbio.com However, it was the introduction of phosphoramidite chemistry in the early 1980s by Marvin Caruthers and his colleagues that revolutionized oligonucleotide synthesis, making it rapid, efficient, and accessible. sigmaaldrich.comwikipedia.orgnih.gov This methodology, which is still the gold standard today, relies on protected nucleoside building blocks, such as this compound, to construct custom sequences. danaher.comwikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJKGOQQYUVNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Rationale for N4 Benzoyl 5 O Dmt 2 O Methylcytidine Derivatives
Chemical Synthesis Pathways for N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The general strategy involves the sequential introduction of protecting groups at specific positions on the cytidine (B196190) scaffold.
Strategies for Benzoylation at the N4-Position of Cytosine
The exocyclic amino group (N4) of cytidine is nucleophilic and requires protection to prevent side reactions during oligonucleotide synthesis. The benzoyl group (Bz) is a commonly used protecting group for this purpose. The introduction of the benzoyl group is typically achieved through acylation of the N4-amino group.
A common method for N4-benzoylation involves the use of benzoyl chloride in the presence of a base, such as pyridine (B92270). oup.com The base serves to neutralize the hydrochloric acid generated during the reaction and also acts as a catalyst. The reaction is typically carried out in a non-protic solvent to prevent hydrolysis of the benzoyl chloride.
An alternative and widely used approach is the transient protection strategy. In this method, the hydroxyl groups of the ribose are temporarily silylated, for example, with trimethylsilyl (B98337) chloride (TMSCl). This is followed by the addition of benzoyl chloride to acylate the N4-amino group. The silyl (B83357) groups are then removed by mild hydrolysis to yield the N4-benzoylcytidine. This method offers high selectivity for the N4-position. uni-wuerzburg.de
Key Reaction Parameters for N4-Benzoylation:
| Reagent/Condition | Purpose | Common Examples |
| Benzoylating Agent | Source of the benzoyl group | Benzoyl chloride, Benzoic anhydride (B1165640) |
| Base | Neutralizes acid byproduct, catalysis | Pyridine, Triethylamine |
| Solvent | Non-protic reaction medium | Pyridine, Dichloromethane (B109758) (DCM), Acetonitrile (MeCN) |
| Temporary Protecting Group | Enhances selectivity for N4-acylation | Trimethylsilyl chloride (TMSCl) |
Introduction of the 5'-O-Dimethoxytrityl (DMT) Protecting Group: Synthetic Routes and Considerations
The 5'-hydroxyl group of the ribose sugar is the primary site for chain elongation during oligonucleotide synthesis. To control the direction of synthesis and prevent unwanted side reactions, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The DMT group is favored due to its steric bulk, which directs the reaction to the less hindered primary 5'-hydroxyl group, and its lability under mild acidic conditions, allowing for its removal at each coupling cycle. researchgate.netwikipedia.org
The introduction of the DMT group is typically achieved by reacting the N4-benzoylcytidine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine or N,N-diisopropylethylamine (DIPEA). nsf.gov The reaction is highly selective for the 5'-hydroxyl group due to its greater reactivity compared to the secondary 2'- and 3'-hydroxyl groups. researchgate.net
Considerations for 5'-O-DMT Protection:
Selectivity: The steric hindrance of the DMT group ensures high selectivity for the primary 5'-OH. researchgate.net
Reaction Conditions: The reaction is typically carried out in an anhydrous environment to prevent hydrolysis of DMT-Cl.
Deprotection: The DMT group is readily cleaved by treatment with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), during solid-phase synthesis. nih.gov
Regioselective Methylation at the 2'-Hydroxyl Position of the Ribose Sugar
The 2'-hydroxyl group of ribonucleosides can interfere with oligonucleotide synthesis and can also render the resulting RNA molecule susceptible to enzymatic degradation. Methylation of the 2'-hydroxyl group to form a 2'-O-methyl ether enhances the stability of the resulting oligonucleotide against nucleases and can also improve its binding affinity to target RNA sequences. nih.gov
Regioselective methylation of the 2'-hydroxyl group in the presence of the 3'-hydroxyl group is a significant challenge. Several strategies have been developed to achieve this selectivity. One common approach involves the use of a stannylene acetal (B89532) intermediate. The 5'-O-DMT-N4-benzoylcytidine is reacted with dibutyltin (B87310) oxide to form a cyclic 2',3'-O-dibutylstannylene acetal. This intermediate then reacts with a methylating agent, such as methyl iodide, preferentially at the 2'-position.
Another strategy involves the use of specific alkylating agents and reaction conditions that favor methylation at the 2'-position. For example, methylation can be carried out using methyl iodide and sodium hydride in a suitable solvent. nih.gov While this method can lead to a mixture of 2'- and 3'-O-methylated products, careful optimization of reaction conditions and chromatographic purification can isolate the desired 2'-O-methyl isomer.
More advanced methods for regioselective 2'-O-methylation have also been reported, offering improved yields and selectivity. acs.org
Synthesis of this compound 3'-CE Phosphoramidite (B1245037)
The final step in preparing the building block for automated oligonucleotide synthesis is the conversion of the 3'-hydroxyl group of this compound into a phosphoramidite. The 2-cyanoethyl (CE) phosphoramidite is the most commonly used derivative for this purpose.
Phosphitylation Chemistry for 3'-Cyanoethyl Phosphoramidite Formation
Phosphitylation involves the reaction of the free 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent. The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more frequently, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. google.com
The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane or acetonitrile, in the presence of a weak acid activator, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182). biosynth.com The activator protonates one of the diisopropylamino groups of the phosphitylating agent, making it a better leaving group and facilitating the nucleophilic attack by the 3'-hydroxyl group of the nucleoside.
The resulting this compound 3'-CE phosphoramidite is a stable compound that can be purified by silica (B1680970) gel chromatography and stored under anhydrous conditions until it is used in solid-phase oligonucleotide synthesis. nih.gov
Typical Reagents in Phosphitylation:
| Reagent | Role |
| Protected Nucleoside | Substrate with a free 3'-OH group |
| Phosphitylating Agent | Introduces the phosphoramidite moiety |
| Activator | Catalyzes the phosphitylation reaction |
| Anhydrous Solvent | Reaction medium |
Stereoselective Synthesis Approaches for Nucleoside Phosphonates (e.g., Alkyl-Phosphonates)
The synthesis of nucleoside phosphoramidites introduces a chiral center at the phosphorus atom, resulting in a mixture of two diastereomers (Sp and Rp). For standard oligonucleotide synthesis, this mixture is often used without separation. However, in certain applications, such as in the development of therapeutic oligonucleotides, the stereochemistry at the phosphorus center can significantly impact the properties of the final product. Therefore, methods for the stereoselective synthesis of nucleoside phosphonates and their phosphoramidite precursors are of great interest. nih.govfrontiersin.org
While the direct stereoselective synthesis of 3'-CE phosphoramidites is challenging, significant progress has been made in the stereoselective synthesis of nucleoside phosphonates, which are analogues of nucleoside phosphates where a non-hydrolyzable P-C bond replaces the P-O bond. nih.govfrontiersin.org These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction that forms the phosphorus stereocenter.
For the synthesis of stereochemically pure phosphoramidites, strategies often involve the separation of the diastereomeric mixture by chromatography or the use of stereospecific synthetic routes. Research in this area is ongoing, with the goal of developing efficient and scalable methods for the production of stereochemically defined oligonucleotide building blocks. acs.org
Rationale for Specific Chemical Modifications in Research Probes
The strategic chemical modification of nucleosides is fundamental to the synthesis of oligonucleotides for research and therapeutic applications. The compound this compound serves as a critical building block in this process, with each of its key functional groups—the N4-benzoyl group, the 5'-O-DMT moiety, and the 2'-O-methyl modification—playing a distinct and vital role. These modifications are not arbitrary; rather, they are the result of decades of research aimed at optimizing the efficiency of oligonucleotide synthesis, enhancing the stability of the resulting molecules, and fine-tuning their biological activity. This section will delve into the specific rationale behind each of these chemical modifications.
Role of the N4-Benzoyl Group in Base Protection and Synthetic Efficiency
During the chemical synthesis of oligonucleotides, the exocyclic amino groups of cytidine, adenosine, and guanosine (B1672433) are reactive and can form unwanted side products during the phosphoramidite coupling steps. To prevent these side reactions, these amino groups are temporarily protected by acyl protecting groups. wikipedia.org For cytidine, the N4-benzoyl group is a commonly used protecting group. caymanchem.com
The primary function of the N4-benzoyl group is to prevent the exocyclic amine of the cytidine base from reacting with the activated phosphoramidite monomers during the chain elongation process. This protection ensures that the phosphodiester bond formation occurs exclusively at the desired 5'-hydroxyl group of the growing oligonucleotide chain. The benzoyl group is sufficiently robust to withstand the various chemical conditions encountered during the synthetic cycle, yet it can be removed reliably under basic conditions, such as treatment with aqueous ammonia (B1221849) or methylamine, after the synthesis is complete. d-nb.info
Importance of the 5'-O-DMT Moiety for Stepwise Oligonucleotide Elongation and Purification
The 5'-hydroxyl group of a nucleoside is the primary site for the addition of the next nucleotide during the 3'-to-5' solid-phase synthesis of oligonucleotides. wikipedia.org To control this stepwise elongation, the 5'-hydroxyl group of the incoming nucleoside phosphoramidite is protected with a 4,4'-dimethoxytrityl (DMT) group. atdbio.comresearchgate.net This bulky and acid-labile protecting group serves several crucial functions.
Firstly, the DMT group blocks the 5'-hydroxyl, preventing self-polymerization of the phosphoramidite monomers. atdbio.com During the synthetic cycle, the DMT group of the terminal nucleotide on the solid support is removed by treatment with a mild acid, such as trichloroacetic acid or dichloroacetic acid, to expose the free 5'-hydroxyl for the next coupling reaction. wikipedia.org
Finally, the hydrophobicity of the DMT group is exploited in the purification of the final oligonucleotide product. wikipedia.org If the synthesis is performed with the final DMT group left on (a "trityl-on" synthesis), the full-length product containing the DMT group can be easily separated from shorter, failed sequences (which lack the DMT group) by reverse-phase high-performance liquid chromatography (HPLC). The DMT group is then removed from the purified full-length oligonucleotide. wikipedia.org
Academic Significance of the 2'-O-Methyl Modification in Oligonucleotide Stability and Recognition
The 2'-hydroxyl group of ribonucleosides is a key determinant of the structure and stability of RNA. Modifying this position has profound effects on the properties of an oligonucleotide. The 2'-O-methyl (2'-O-Me) modification is a naturally occurring modification found in various types of RNA, including tRNA and rRNA, and is widely used in synthetic oligonucleotides for several reasons. creative-biolabs.comamerigoscientific.com
One of the most significant advantages of the 2'-O-methyl modification is the enhanced nuclease resistance it confers upon the oligonucleotide. creative-biolabs.comgenelink.com The presence of the methyl group at the 2' position sterically hinders the approach of nucleases, which are enzymes that degrade nucleic acids, thereby increasing the in vivo and in vitro stability of the oligonucleotide. This is particularly important for applications such as antisense oligonucleotides and siRNAs, which need to remain intact in a cellular environment to exert their effects. creative-biolabs.comgenelink.com
Furthermore, the 2'-O-methyl modification influences the conformation of the ribose sugar, favoring an A-form helical geometry, which is characteristic of RNA duplexes. amerigoscientific.com This pre-organization of the sugar pucker leads to an increased binding affinity (higher melting temperature, Tm) of the modified oligonucleotide for its complementary RNA target. creative-biolabs.comgenelink.com This enhanced affinity can improve the potency and specificity of antisense oligonucleotides and other RNA-based tools. nih.gov
From a synthetic standpoint, 2'-O-methyl phosphoramidites often exhibit higher coupling efficiencies than their RNA counterparts, leading to higher yields of the full-length oligonucleotide product. genelink.com The 2'-O-methyl modification also reduces the non-specific effects sometimes observed with other modifications like phosphorothioates. nih.gov
Table of Research Findings on Chemical Modifications
| Modification | Key Role | Impact on Oligonucleotide Properties |
| N4-Benzoyl | Protection of the exocyclic amine of cytidine | Prevents side reactions during synthesis, ensuring sequence fidelity. |
| 5'-O-DMT | Protection of the 5'-hydroxyl group | Enables stepwise synthesis, allows for monitoring of coupling efficiency, and facilitates purification. |
| 2'-O-Methyl | Modification of the 2'-hydroxyl group | Increases nuclease resistance, enhances binding affinity to RNA targets, and improves duplex stability. creative-biolabs.comgenelink.com |
Integration of N4 Benzoyl 5 O Dmt 2 O Methylcytidine into Oligonucleotide Synthesis Methodologies
Principles of Solid-Phase Chemical Oligonucleotide Synthesis
Solid-phase synthesis provides a highly efficient and automatable method for the chemical construction of oligonucleotides. The growing oligonucleotide chain is covalently attached to an insoluble solid support, typically controlled pore glass (CPG), which facilitates the sequential addition of nucleotide monomers and the easy removal of excess reagents and byproducts by simple washing steps.
Stepwise Assembly via Phosphoramidite (B1245037) Chemistry
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. This approach involves a four-step cycle that is repeated for the addition of each nucleotide monomer to the growing chain. The key building blocks are nucleoside phosphoramidites, which are stabilized derivatives of natural or modified nucleosides. In the case of the subject compound, this would be the phosphoramidite derivative of N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine.
The synthesis cycle comprises the following steps:
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-O-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the solid-support-bound oligonucleotide. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent, which exposes the free 5'-hydroxyl group for the subsequent coupling reaction.
Coupling: The activated phosphoramidite monomer in solution is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by a weak acid, known as an activator.
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole.
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester linkage. This is commonly accomplished using an iodine solution in the presence of water and a weak base like pyridine (B92270).
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Directionality of Chemical Oligonucleotide Synthesis (3' to 5')
In contrast to the enzymatic synthesis of nucleic acids in biological systems, which proceeds in the 5' to 3' direction, chemical oligonucleotide synthesis is predominantly carried out in the 3' to 5' direction. This directionality is a consequence of the synthetic strategy, where the first nucleoside is attached to the solid support via its 3'-hydroxyl group. The synthesis then proceeds by the sequential addition of 3'-phosphoramidite monomers to the 5'-hydroxyl group of the growing chain. This approach offers synthetic advantages in terms of the reactivity and protection of the hydroxyl groups on the ribose or deoxyribose sugar.
Optimization of Phosphoramidite Coupling Reactions Utilizing this compound Phosphoramidites
Role of Activating Agents (e.g., 1H-Tetrazole, 4,5-Dicyanoimidazole) in Coupling Efficiency
The choice of activating agent is a key parameter in optimizing the coupling of this compound phosphoramidites.
1H-Tetrazole: For many years, 1H-Tetrazole has been the standard activator for oligonucleotide synthesis. It acts as both a proton donor and a nucleophilic catalyst. However, its performance can be suboptimal for sterically hindered phosphoramidites, often requiring longer coupling times to achieve satisfactory yields.
4,5-Dicyanoimidazole (B129182) (DCI): DCI has emerged as a more potent activator, particularly for challenging couplings. DCI is more nucleophilic than 1H-Tetrazole and can significantly accelerate the coupling reaction. Studies have shown that the time required to complete coupling can be twice as fast with DCI compared to 1H-Tetrazole. This enhanced reactivity is especially beneficial for the incorporation of 2'-O-methylated ribonucleosides, leading to higher stepwise coupling efficiencies and ultimately higher yields of the full-length oligonucleotide.
Below is a comparative table illustrating the general impact of the activator on coupling efficiency and time for sterically hindered phosphoramidites.
| Activator | Relative Coupling Time | Typical Stepwise Coupling Efficiency for 2'-O-Methyl Phosphoramidites | Key Advantages |
|---|---|---|---|
| 1H-Tetrazole | Standard (longer) | 97-98% | Well-established, cost-effective |
| 4,5-Dicyanoimidazole (DCI) | Faster (approx. 2x) | >99% | Higher efficiency for hindered monomers, shorter cycle times |
Construction of Modified RNA Oligonucleotides and Chimeric Constructs
The phosphoramidite of this compound is a valuable building block for the synthesis of modified RNA oligonucleotides and DNA/RNA chimeric constructs. The 2'-O-methyl modification confers nuclease resistance to the resulting oligonucleotide, a desirable property for many in vitro and in vivo applications, such as antisense therapy and RNA interference (RNAi).
The synthesis of fully 2'-O-methylated RNA oligonucleotides or chimeric sequences containing a mix of 2'-deoxy and 2'-O-methyl ribonucleotides follows the standard solid-phase synthesis protocol. The this compound phosphoramidite is incorporated at the desired positions in the sequence using an optimized coupling protocol, typically with a more potent activator like DCI to ensure high coupling efficiency.
The following table provides a representative example of a synthesis cycle for incorporating a 2'-O-methylated nucleotide, highlighting the optimized parameters.
| Step | Reagent/Solvent | Typical Time | Purpose |
|---|---|---|---|
| Deblocking | 3% Trichloroacetic Acid in Dichloromethane (B109758) | 60-90 seconds | Removal of 5'-DMT group |
| Coupling | This compound phosphoramidite + 4,5-Dicyanoimidazole in Acetonitrile | 2-5 minutes | Formation of phosphite triester linkage |
| Capping | Acetic Anhydride/1-Methylimidazole in Tetrahydrofuran/Pyridine | 30-60 seconds | Blocking of unreacted 5'-hydroxyls |
| Oxidation | Iodine/Water/Pyridine | 30-60 seconds | Conversion of phosphite to phosphate triester |
The successful synthesis of these modified oligonucleotides opens up a wide range of possibilities for their use in molecular biology research, diagnostics, and as therapeutic agents.
Strategies for Incorporation of 2'-O-Methyl-Modified Nucleosides into Diverse Oligonucleotide Architectures
The incorporation of 2'-O-methyl-modified nucleosides, such as this compound, is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. This modification imparts crucial properties, including enhanced binding affinity to complementary RNA targets, increased resistance to nuclease degradation, and reduced immunogenicity. nih.govgenelink.com The strategic placement of these modified units within different oligonucleotide architectures is critical to achieving the desired biological activity. The primary method for this incorporation is automated solid-phase phosphoramidite chemistry, a cyclical process that allows for the precise, sequential addition of nucleotide monomers to a growing chain.
The standard phosphoramidite cycle consists of four main steps:
Deblocking (Detritylation): The 5'-hydroxyl group of the nucleoside bound to the solid support is deprotected by removing the acid-labile dimethoxytrityl (DMT) group.
Coupling: The protected phosphoramidite monomer in solution, such as this compound 3'-CE phosphoramidite, is activated and reacts with the free 5'-hydroxyl group of the support-bound chain.
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, thus minimizing the formation of deletion mutants.
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage.
Due to the steric hindrance of the 2'-O-methyl group, the coupling step for these modified phosphoramidites can be less efficient than for standard 2'-deoxynucleoside phosphoramidites. oup.com To overcome this, optimized synthesis conditions are employed. Research has shown that using a more potent activator, such as 4,5-dicyanoimidazole (DCI), can significantly enhance coupling efficiency and reduce the required reaction time. For example, the coupling time for 2'-O-methylguanosine phosphoramidites can be halved from 6 minutes to 3 minutes when DCI is used in place of the standard activator, 1H-tetrazole. oup.com For other 2'-O-methyl monomers, a coupling time of up to 15 minutes with DCI is recommended to ensure high-yield incorporation. glenresearch.com
The versatility of this synthetic approach allows for the creation of various oligonucleotide architectures with tailored properties.
Antisense Oligonucleotides (ASOs) and the Gapmer Design: A dominant strategy in antisense technology is the "gapmer" architecture. These are chimeric oligonucleotides typically 18-21 bases long, designed to recruit the enzyme RNase H for target mRNA degradation. nih.gov A gapmer consists of a central block, or "gap," of 8-10 2'-deoxy-DNA or phosphorothioate (B77711) DNA nucleotides, which is flanked on both the 5' and 3' ends by "wings" composed of 3-5 2'-O-methyl-modified RNA nucleotides. nih.gov
The 2'-O-Methyl Wings: These modified regions provide high binding affinity to the target RNA and confer significant nuclease resistance, protecting the oligonucleotide from degradation in biological fluids. nih.govnih.gov
The DNA Gap: The central DNA region is crucial because duplexes formed between 2'-O-methyl RNA and cellular RNA are not substrates for RNase H. The DNA:RNA hybrid formed at the gap is recognized and cleaved by RNase H, leading to the destruction of the target mRNA and subsequent gene silencing. nih.gov
This chimeric design strategically combines the key properties of different nucleotide chemistries: the nuclease resistance and high affinity of 2'-O-methyl RNA with the RNase H competence of DNA.
Small Interfering RNAs (siRNAs): In RNA interference (RNAi), 2'-O-methyl modifications are strategically incorporated into siRNA duplexes to enhance their therapeutic potential. The goals of modification are to improve stability against nucleases, minimize off-target effects, and evade the innate immune response. nih.gov Several strategies for incorporating 2'-O-methyl nucleosides are employed:
Full Modification of the Sense Strand: Modifying the entire sense (passenger) strand with 2'-O-methyl groups can reduce its participation in the RNA-induced silencing complex (RISC), thereby decreasing sense-strand-mediated off-target effects. nih.gov
Alternating Modification Patterns: Introducing 2'-O-methyl modifications at alternating positions in one or both strands can provide a balance of nuclease stability and biological activity.
Aptamers and Ribozymes: Aptamers are structured oligonucleotides that bind to specific targets. A major hurdle for their therapeutic use is their rapid degradation by nucleases in vivo. nih.gov A common strategy to overcome this is the placement of 2'-O-methyl-modified nucleotides at the 3'-end of the DNA aptamer. nih.gov This modification effectively blocks the activity of 3'-exonucleases, the primary source of degradation in serum, significantly increasing the aptamer's half-life without compromising its complex three-dimensional structure and binding affinity. nih.govnih.gov In some cases, 2'-O-methyl groups are also integral to the catalytic core of ribozymes, where they contribute to the proper folding and function of the active site. solvayinstitutes.be
Research Findings
Data Tables
The strategic incorporation of 2'-O-methyl modifications has a quantifiable impact on the key biophysical properties of oligonucleotides, namely thermal stability and nuclease resistance.
| Oligonucleotide Duplex Type | Modification | Typical Tm Increase per Modification | Reference |
|---|---|---|---|
| 2'-O-Me RNA / RNA | 2'-O-Methylation | Increased Stability | genelink.comnih.gov |
| 2'-O-Me RNA-DNA Chimera / RNA | 2'-O-Methylation | ~1.3 °C | genelink.com |
| Phosphorothioate DNA / RNA | Phosphorothioate Backbone | Slightly Decreased Stability | genelink.com |
| Oligonucleotide Type (20mer) | Modification(s) | Approximate Half-Life in 10% Fetal Bovine Serum | Reference |
|---|---|---|---|
| Unmodified DNA (Phosphodiester) | None | < 1.5 hours | nih.govresearchgate.net |
| S-ODN | Phosphorothioate Backbone | > 72 hours | nih.gov |
| Me-S-ODN | 2'-O-Methyl + Phosphorothioate Backbone | > 72 hours | nih.gov |
Advanced Research Applications in Molecular Biology and Biotechnology
Design and Synthesis of Modified RNA Oligonucleotides for Structural and Mechanistic Investigations
The chemical synthesis of RNA oligonucleotides, particularly those with modifications, relies on building blocks like N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine. The 2'-O-methyl modification is a naturally occurring and highly conserved post-transcriptional modification found in various cellular RNAs, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). nih.govwikipedia.orgnih.gov By incorporating this modification into synthetic RNA, researchers can investigate its influence on RNA structure, stability, and interactions.
The protecting groups are crucial for successful synthesis. The 5'-O-DMT group, being acid-labile, allows for the stepwise addition of nucleotides during solid-phase synthesis and aids in the purification of the final product. The N4-benzoyl group prevents unwanted chemical reactions at the cytosine base.
Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR), benefit significantly from oligonucleotides containing 2'-O-methylated residues. This modification biases the ribose sugar's conformation towards a C3'-endo pucker, which is characteristic of A-form RNA helices. oup.comresearchgate.net This conformational preference enhances the thermal stability of RNA duplexes. nih.govoup.com Mechanistic studies of fundamental biological processes, such as pre-mRNA splicing and translation, utilize RNA molecules with site-specific 2'-O-methylations to probe the functional importance of the 2'-hydroxyl group in catalysis and molecular recognition. nih.govoup.com
| Feature | Role in RNA Synthesis & Study | Scientific Principle |
| 2'-O-methyl (2'-OMe) group | Enhances thermal stability, provides nuclease resistance, mimics natural RNA modifications. | The methyl group stabilizes the C3'-endo ribose conformation, characteristic of A-form RNA helices, and sterically hinders nuclease access. nih.govoup.com |
| 5'-O-DMT group | Protects the 5'-hydroxyl during synthesis, facilitates purification. | Acid-labile protecting group that is removed to allow the addition of the next nucleotide in the sequence. |
| N4-Benzoyl group | Protects the exocyclic amine of cytidine (B196190) during synthesis. | Prevents unwanted side reactions during the oligonucleotide chain assembly. |
Development and Application of Antisense Oligonucleotides (ASOs) and Small Interfering RNA (siRNA) in Gene Regulation Research
Modified nucleosides are central to the development of nucleic acid-based tools for gene regulation, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The incorporation of 2'-O-methyl modifications, derived from precursors like this compound, imparts desirable properties to these synthetic molecules. biosearchtech.comgenelink.com
Designing Oligonucleotides with Enhanced Nuclease Resistance for Research Stability
A primary obstacle for the use of oligonucleotides in biological systems is their rapid degradation by cellular enzymes called nucleases. synoligo.com The 2'-O-methyl modification provides substantial protection against these enzymes. nih.govsynoligo.comresearchgate.net The methyl group at the 2' position of the ribose acts as a steric shield, hindering nuclease activity and thereby significantly extending the half-life of the oligonucleotide in both laboratory experiments and living systems. genelink.comsynoligo.com This enhanced stability is critical for ensuring the oligonucleotides persist long enough to find their target and exert a biological effect. idtdna.com
Exploring Gene Expression Modulation in Model Systems
In research, ASOs and siRNAs containing 2'-O-methyl modifications are powerful tools for studying gene function. By designing these molecules to be complementary to a specific messenger RNA (mRNA), scientists can effectively silence the corresponding gene. This "knockdown" of gene expression allows for the detailed investigation of a gene's role in cellular pathways, disease processes, and for the validation of potential drug targets. The stability and high binding affinity of 2'-O-methylated oligonucleotides make them reliable and potent reagents for these studies in cell cultures and animal models. mdpi.com
Research into Oligonucleotides Hybridizable with Specific Nucleic Acid Targets (e.g., Multidrug Resistant-Associated Protein mRNA)
A key research application is the design of oligonucleotides to target specific disease-related mRNAs. For instance, researchers have developed ASOs to target the mRNA of the Multidrug Resistance-Associated Protein (MRP). Overexpression of MRP can make cancer cells resistant to chemotherapy. By introducing 2'-O-methylated ASOs that bind specifically to MRP mRNA, it is possible to promote the degradation of the target mRNA and reduce the production of the MRP protein. Such studies explore the potential of modified oligonucleotides to resensitize cancer cells to therapeutic drugs. The combination of high binding affinity, specificity, and nuclease resistance provided by the 2'-O-methyl modification is essential for the efficacy of these research compounds. nih.gov
Fabrication of Nucleic Acid Probes, Primers, and Inhibitors for Advanced Biochemical Assays
The enhanced stability and binding properties of oligonucleotides containing 2'-O-methylated nucleosides make them suitable for creating highly specific probes, primers, and inhibitors used in a variety of advanced biochemical assays.
Utility in Polymerase Chain Reaction (PCR) and Nucleic Acid Sequencing Methodologies
In molecular biology techniques like Polymerase Chain Reaction (PCR) and DNA sequencing, the specificity of primer binding is paramount to avoid the amplification of incorrect sequences. Incorporating 2'-O-methyl ribonucleotides into DNA primers can enhance PCR specificity. oup.com This modification can increase the thermal stability (melting temperature, Tm) of the primer-template duplex, allowing for the use of higher, more stringent annealing temperatures during the PCR cycle. genelink.com Furthermore, chimeric primers containing 2'-O-methyl residues have been used to eliminate artifacts in cycle sequencing. researchgate.net The presence of these modifications can interfere with the ability of DNA polymerase to extend from weakly hybridized primers, thus reducing the generation of non-specific products. oup.com Modified oligonucleotides can also be designed as inhibitors for specific enzymes involved in nucleic acid metabolism, providing researchers with tools to dissect these complex processes.
| Application Area | Benefit of 2'-O-Methyl Modification | Reference |
| Antisense Oligonucleotides (ASOs) | Increased nuclease resistance, enhanced binding affinity to target RNA. | nih.gov |
| siRNA | Improved stability and prolonged gene silencing effect. | biorxiv.org |
| PCR Primers | Enhanced specificity and reduced formation of non-specific products. | oup.com |
| Nucleic Acid Probes | Higher melting temperature (Tm) for more stringent hybridization conditions. | caister.com |
Application in Gene Regulation Studies and Functional Assays
Oligonucleotides containing 2'-O-methyl modifications are extensively utilized in gene regulation studies due to their enhanced stability and binding affinity. smw.chnih.gov These modified oligonucleotides, often referred to as second-generation antisense oligonucleotides (ASOs), can modulate gene expression through several mechanisms.
One primary application is in antisense technology. ASOs are short, single-stranded nucleic acid sequences designed to be complementary to a specific messenger RNA (mRNA) target. Upon binding to the target mRNA, the ASO can inhibit its translation into a protein. The 2'-O-methyl modification protects the oligonucleotide from degradation by cellular nucleases, thereby increasing its half-life and potency within the cell. nih.gov Furthermore, this modification increases the thermal stability (Tm) of the duplex formed between the ASO and the target RNA, leading to a higher binding affinity. smw.ch
In addition to inhibiting protein translation, 2'-O-methylated oligonucleotides are used to modulate pre-mRNA splicing. By binding to specific sites on a pre-mRNA molecule, these oligonucleotides can block or promote the recognition of splice sites by the cellular splicing machinery. This allows researchers to study the function of different protein isoforms or to correct splicing defects that lead to disease. For instance, fully modified 2'-O-methyl oligonucleotides have been shown to function as effective RNase-H independent antisense reagents to inhibit translation and modulate splicing in vertebrate embryos, making them a valuable tool in developmental biology. nih.gov
Functional assays often employ 2'-O-methylated oligonucleotides as siRNAs (small interfering RNAs) or aptamers. In RNA interference (RNAi) pathways, 2'-O-methyl modifications in siRNA duplexes can enhance stability and reduce off-target effects. nih.gov Aptamers are structured oligonucleotides that bind to specific target molecules, such as proteins or small molecules. The incorporation of 2'-O-methylated nucleotides enhances their resistance to nuclease degradation, making them more robust for use in various assays and as potential therapeutic agents. nih.govcreative-biolabs.com
| Property Enhanced by 2'-O-Methyl Modification | Effect on Oligonucleotide Function | Application in Gene Regulation/Functional Assays |
| Nuclease Resistance | Increased half-life in cellular environments and serum. | More potent and longer-lasting gene silencing by ASOs and siRNAs; increased stability of aptamers in diagnostic and therapeutic contexts. nih.govnih.gov |
| Binding Affinity (Increased Tm) | Forms more stable duplexes with target RNA sequences. | More effective inhibition of translation and modulation of splicing by ASOs. smw.ch |
| Reduced Non-Specific Effects | Decreased off-target protein binding compared to some other modifications. | Higher specificity in gene targeting, leading to more reliable experimental results. nih.gov |
Utilization in Creating Unique Nanostructures for Nanomachine and Nanodevice Research
The field of RNA nanotechnology leverages the self-assembly properties of RNA to construct programmable nanostructures. nih.gov Chemical modifications, such as 2'-O-methylation, play a crucial role in enhancing the stability and functionality of these structures, making them suitable for applications in nanomachines and nanodevices. nih.govwikipedia.org
The predictable base-pairing and defined three-dimensional folding of RNA make it an excellent material for bottom-up nanofabrication. Researchers can design RNA sequences that self-assemble into specific shapes, such as tiles, cubes, and more complex origami-like structures. However, a major challenge for the practical application of these RNA nanostructures is their susceptibility to degradation by nucleases. The incorporation of 2'-O-methylated nucleotides, using precursors like this compound, significantly enhances their resistance to enzymatic cleavage, thereby increasing their stability and longevity. smw.chwikipedia.org
This enhanced stability is critical for the development of functional nanodevices. For example, aptamers, which are functional nucleic acid molecules, can be integrated into nanostructures to act as biosensors. smw.ch By modifying these aptamers with 2'-O-methylated nucleotides, their stability is improved without compromising their binding affinity for their target. nih.gov These stabilized aptamer-nanoparticle conjugates can be used for targeted drug delivery or for diagnostic applications, where they can specifically bind to cancer cells for imaging or therapeutic purposes. smw.ch
Furthermore, the 2'-O-methyl modification influences the structural properties of RNA, promoting the formation of the A-form helical structure. amerigoscientific.com This provides a greater degree of conformational rigidity and predictability in the self-assembly process, which is essential for the precise construction of nanostructures. amerigoscientific.com This structural control allows for the creation of unique nanoscaffolds that can be used to organize other molecules, such as proteins or fluorophores, into functional arrays for applications in biocatalysis or nanoelectronics.
| Application Area | Role of 2'-O-Methyl Modification | Example |
| RNA Origami and Tiling | Increases stability against nuclease degradation and provides structural predictability. wikipedia.org | Self-assembling RNA "tiles" that form larger, programmable nanostructures. |
| Aptamer-Based Biosensors | Enhances the biostability of the aptamer recognition element. smw.chnih.gov | Aptamers immobilized on gold nanoparticles for the detection of cancer cells. smw.ch |
| Targeted Drug Delivery | Stabilizes the RNA nanostructure that carries a therapeutic payload. | Aptamer-functionalized nanoparticles that deliver drugs specifically to diseased tissues. |
Studies on the Structure-Activity Relationships of Nucleoside Analogs
The biological activity of nucleoside analogs and the oligonucleotides into which they are incorporated is intrinsically linked to their chemical structure. The 2'-O-methyl modification, introduced via this compound, is a prime example of how a subtle structural change can lead to significant alterations in function. Structure-activity relationship (SAR) studies have elucidated the key effects of this modification.
A critical structural aspect of the ribose sugar in nucleotides is its pucker conformation, which can be either C2'-endo (as typically seen in B-form DNA) or C3'-endo (characteristic of A-form RNA helices). The 2'-O-methyl group sterically favors the C3'-endo conformation. nih.govresearchgate.net This pre-organization of the sugar pucker has profound consequences for the properties of an oligonucleotide. By promoting an A-form helical geometry, the 2'-O-methyl modification enhances the binding affinity of an antisense oligonucleotide to its complementary RNA target, as RNA-RNA and modified DNA-RNA duplexes adopt this conformation. This stabilization is reflected in an increased melting temperature (Tm) of the duplex. smw.ch
The presence of the methyl group at the 2' position also provides steric hindrance that protects the adjacent phosphodiester linkage from cleavage by endonucleases. nih.gov This is a primary reason for the enhanced stability and prolonged biological activity of 2'-O-methylated oligonucleotides. However, this same structural feature prevents the duplex formed between a 2'-O-methylated oligonucleotide and an RNA target from being a substrate for RNase H, an enzyme that degrades the RNA strand of an RNA:DNA hybrid. nih.gov This is a key SAR consideration, as it dictates the mechanism of action for antisense oligonucleotides; those that are fully 2'-O-methylated will act via a non-degradative, steric-blocking mechanism, while "gapmer" designs with a central DNA-like region flanked by 2'-O-methylated wings can elicit RNase H activity.
| Structural Feature | Effect of 2'-O-Methyl Modification | Resulting Activity |
| Ribose Sugar Pucker | Biases the equilibrium towards the C3'-endo conformation. researchgate.net | Promotes an A-form duplex geometry, increasing binding affinity (higher Tm) to target RNA. smw.ch |
| 2'-Hydroxyl Group | The hydroxyl group is replaced by a methoxy (B1213986) group. | Confers resistance to nuclease degradation, leading to increased biological stability. nih.gov |
| Substrate for RNase H | The resulting modified oligonucleotide:RNA duplex is not recognized by RNase H. nih.gov | The mechanism of gene silencing is primarily through steric hindrance of translation or splicing, not target degradation by RNase H. nih.gov |
Mechanistic Investigations of Biological Interactions and Activities in Research Models
Studies on the Influence of 2'-O-Methyl Modification on Nuclease Resistance and Oligonucleotide Stability in Biological Milieus
The 2'-O-methyl (2'-O-Me) modification, where a methyl group replaces the hydrogen atom of the 2'-hydroxyl group on the ribose sugar, is a critical feature in the design of therapeutic oligonucleotides. creative-biolabs.comwikipedia.org This modification significantly enhances the stability of RNA molecules in biological environments. Research has shown that oligonucleotides containing 2'-O-methylated nucleotides exhibit increased resistance to degradation by nucleases. creative-biolabs.comgenelink.comgenelink.com This is a crucial property for antisense oligonucleotides, siRNAs, and aptamers, as it prolongs their half-life in cells and allows them to reach their targets. genelink.com
The increased stability is attributed to both thermodynamic and structural factors. The 2'-O-Me modification pre-organizes the ribose sugar into a C3'-endo pucker conformation, which is characteristic of A-form helices like RNA duplexes. nih.gov This pre-organization reduces the entropy loss upon duplex formation, thereby increasing the thermal stability (melting temperature, Tm) of the oligonucleotide duplex. nih.gov Studies have reported an increase in the Tm of approximately 1.3°C for each 2'-O-methylated residue incorporated into a DNA/RNA duplex. genelink.com Furthermore, the hydrogen bonding behavior of a 2'-O-methylated nucleotide is more similar to that of an RNA/RNA base pair than a DNA/RNA pair, which contributes to improved duplex stability. genelink.com The combination of 2'-O-methyl modifications with phosphorothioate (B77711) linkages in the oligonucleotide backbone can further enhance nuclease resistance. creative-biolabs.comgenelink.com
| Property | Effect of 2'-O-Methyl Modification | Underlying Mechanism | Reference |
|---|---|---|---|
| Nuclease Resistance | Increased | Steric hindrance at the 2' position inhibits enzymatic cleavage by nucleases. | creative-biolabs.comgenelink.comgenelink.com |
| Duplex Stability (Tm) | Increased | Biases sugar pucker to C3'-endo conformation, pre-organizing the helix and improving binding affinity. | genelink.comnih.gov |
| Binding Affinity to RNA Targets | Increased | Mimics RNA/RNA-like hydrogen bonding, leading to stronger hybridization with target RNA. | creative-biolabs.comgenelink.com |
| Hydrolysis Resistance | Increased | Replacement of the reactive 2'-hydroxyl group with a methoxy (B1213986) group prevents RNA from undergoing hydrolysis. | wikipedia.org |
Research into Antiviral Mechanisms of Action
N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine and its active form, 2'-O-methylcytidine, have been identified as antiviral agents, particularly against RNA viruses. biosynth.com The primary application of 2'-O-methylcytidine in pharmaceutical research is as a building block for nucleoside analogs designed to inhibit viral replication. nbinno.com
The antiviral activity of 2'-O-methylcytidine stems from its ability to interfere with viral RNA synthesis. Research on the hepatitis C virus (HCV) has provided significant insights into this mechanism. semanticscholar.org In cell-based replicon systems that mimic HCV replication, 2'-O-methylcytidine was found to specifically inhibit HCV RNA replication without causing general cytotoxicity. semanticscholar.org
The mechanism involves the intracellular conversion of the nucleoside analog into its active 5'-triphosphate form. This triphosphate analog then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome. nbinno.comsemanticscholar.org The viral polymerase incorporates the 2'-O-methylcytidine monophosphate into the growing viral RNA chain. However, the presence of the methyl group at the 2' position of the ribose acts as a chain terminator. semanticscholar.org The polymerase is impaired in its ability to add the next nucleotide to the chain after incorporating the analog, thus halting RNA synthesis and preventing the production of new viral genomes. semanticscholar.orgnih.gov
In addition to direct interference with viral polymerases, some research suggests another mechanism of action for this compound. It has been proposed to act as a monophosphate inhibitor that binds to the enzyme ribonucleotide reductase (RNR), preventing the formation of deoxyribonucleotides. biosynth.com
Ribonucleotide reductase is a crucial enzyme in all living organisms that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). wikipedia.orgyoutube.com This reaction is the only de novo pathway for producing the deoxyribonucleotides that are the essential building blocks for DNA synthesis and repair. nih.govnih.gov The enzyme's activity is tightly regulated to maintain a balanced supply of dNTPs. wikipedia.orgyoutube.com By inhibiting RNR, this compound would deplete the intracellular pool of deoxyribonucleotides. This would severely hamper the replication of any DNA viruses that rely on the host cell's machinery for their life cycle. biosynth.com This inhibition disrupts the host cell's ability to synthesize DNA, which can also contribute to anticancer effects.
Exploration of Anticancer Mechanisms
The compound this compound and related cytidine (B196190) analogs have been investigated for their potential as anticancer agents. biosynth.combiosynth.com The mechanisms underlying these activities are generally attributed to their ability to interfere with fundamental cellular processes like DNA methylation and nucleic acid synthesis.
A primary anticancer mechanism for cytidine analogs is the inhibition of DNA methyltransferases (DNMTs). nih.govmedchemexpress.commedchemexpress.com Aberrant DNA hypermethylation, particularly in the promoter regions of tumor suppressor genes, is a hallmark of many cancers, leading to gene silencing and uncontrolled cell growth. nih.gov Cytidine analogs such as 5-azacytidine (B1684299) and 5-aza-2'-deoxycytidine (Decitabine) are well-established DNMT inhibitors. nih.govresearchgate.netmdpi.com
These analogs function by being incorporated into the DNA of cancer cells during replication. nih.gov DNMT enzymes, which normally transfer a methyl group to cytosine bases, recognize the incorporated analog as a substrate. However, the modification in the analog's structure (e.g., a nitrogen atom at position 5 in 5-azacytidine) leads to the formation of an irreversible covalent bond between the enzyme and the DNA. nih.govnih.gov This covalent trapping effectively sequesters and leads to the degradation of the DNMT enzyme, resulting in a passive, replication-dependent demethylation of the genome. mdpi.comresearchgate.net The subsequent hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell differentiation or apoptosis. nih.gov As a cytidine analog, it is hypothesized that this compound could exert anticancer effects through a similar mechanism of DNMT inhibition. medchemexpress.commedchemexpress.com
| Compound | Key Mechanism | Outcome in Cancer Models | Reference |
|---|---|---|---|
| 5-Azacytidine (Azacitidine) | Incorporates into RNA and DNA; forms covalent adducts with DNMTs, leading to their degradation. | Re-expression of tumor suppressor genes, induction of apoptosis. | researchgate.netmdpi.comaacrjournals.org |
| 5-Aza-2'-deoxycytidine (Decitabine) | Incorporates specifically into DNA; traps DNMTs, causing their depletion. | Potent DNA hypomethylation, induction of cell cycle arrest and cell death. | nih.govmdpi.comnih.gov |
| Zebularine | Incorporates into DNA and forms a covalent intermediate with DNMTs. More stable than azanucleosides. | Inhibition of DNA methylation and tumor growth in preclinical models. | nih.gov |
Beyond DNMT inhibition, cytidine analogs can disrupt nucleic acid synthesis and function through several pathways. The inhibition of ribonucleotide reductase, as discussed previously, is a key mechanism. biosynth.com By limiting the supply of deoxyribonucleotides, the compound can halt DNA replication and repair, leading to cell cycle arrest and cell death in rapidly proliferating cancer cells.
Furthermore, the incorporation of the 2'-O-methylcytidine analog into cellular RNA or DNA can directly interfere with their function. As demonstrated in viral systems, its incorporation can terminate chain elongation during transcription or replication. semanticscholar.org In cancer cells, this could lead to the synthesis of truncated and non-functional DNA and RNA molecules. The accumulation of such damaged nucleic acids can trigger cellular stress responses, leading to DNA damage, G2 cell cycle arrest, and ultimately, apoptosis. mdpi.comresearchgate.net
Analysis of the Influence of 5-Methyl Substitution on Nucleoside Binding Affinity and Biological Activity in Research Contexts
This enhancement in thermodynamic stability has significant implications for biological applications. For instance, in the context of antisense oligonucleotides (ASOs), a higher binding affinity for the target mRNA can lead to more potent and specific gene silencing. nih.gov The inclusion of 5-methylcytosine (B146107) in ASOs can enhance base pairing, which contributes to their efficacy. nih.gov
Beyond thermodynamic stability, the 5-methyl group plays a crucial role in modulating biological interactions and responses. In vertebrate genomes, 5-methylcytosine is a key epigenetic marker. nih.gov The presence of this modification can influence the binding of proteins to DNA, thereby regulating gene expression. In therapeutic research, this has important consequences. For example, unmethylated CpG motifs (a cytosine followed by a guanine) in synthetic oligonucleotides can be recognized by the immune system as a pathogen-associated molecular pattern, triggering an inflammatory response. nih.gov Methylation of these cytosine residues at the 5-position can abrogate this immune recognition, making 5-methylated oligonucleotides potentially safer for therapeutic applications by reducing unintended immunostimulatory effects. nih.gov
While direct comparative studies detailing the binding affinity (e.g., Kd or Ki values) and specific biological activity metrics (e.g., IC50 or EC50) of this compound versus its 5-methyl substituted counterpart are not extensively available in public literature, the established principles of 5-methylcytosine modification allow for well-founded inferences. The introduction of a 5-methyl group would be expected to increase the binding affinity of oligonucleotides containing this modified nucleoside to their complementary RNA or DNA targets. This enhanced affinity, combined with reduced immunogenicity, suggests that the 5-methylated version could exhibit a more potent or specific biological effect in research models, particularly in applications like antisense therapy or other contexts where nucleic acid hybridization is the primary mechanism of action.
The following table summarizes the observed influence of 5-methylcytosine substitution on the thermodynamic stability of nucleic acid duplexes, a key indicator of binding affinity.
| Parameter | Influence of 5-Methyl Substitution | Underlying Mechanism | Reference |
|---|---|---|---|
| Melting Temperature (Tm) | Increase (approx. 1.3 °C per substitution) | Hydrophobic exclusion of water from the duplex, leading to improved base stacking interactions. | nih.gov |
| Duplex Stability | Enhanced | Increased thermodynamic stability from more favorable intermolecular forces within the duplex. | nih.govscienceopen.com |
| Binding Affinity | Increased | Higher duplex stability correlates with stronger binding to the complementary target strand. | nih.gov |
Emerging Research Paradigms and Future Directions for N4 Benzoyl 5 O Dmt 2 O Methylcytidine
Development of Novel Oligonucleotide Chemistries and Architectures
The incorporation of N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine into synthetic nucleic acid strands is a cornerstone for the development of novel oligonucleotide chemistries. The 2'-O-methyl (2'-OMe) modification is a prevalent second-generation antisense modification that significantly enhances the properties of oligonucleotides. nih.gov This modification increases the stability of duplexes formed with complementary RNA strands. nih.gov
The use of this building block allows for the construction of sophisticated oligonucleotide architectures, such as:
Antisense Oligonucleotides (ASOs): These are short, single-stranded nucleic acids designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression. The 2'-OMe modification confers nuclease resistance and increases binding affinity to the target RNA.
Gapmers: These chimeric ASOs feature a central block of DNA-like nucleotides flanked by wings of modified nucleosides, such as 2'-O-methyl ribonucleosides. This design supports the cleavage of the target RNA by RNase H, an enzyme that recognizes DNA/RNA heteroduplexes. nih.gov
Fluorescent Probes: The compound is used in preparing locked nucleic acids (LNAs) for the optimization of fluorescent oligonucleotide probes, leading to improved spectral properties and enhanced target binding for diagnostic and research applications. protheragen.ai
The 2'-O-methyl modification helps the resulting duplexes adopt an A-form helical structure, similar to that of an RNA-RNA duplex, which contributes to their increased thermal stability (melting temperature, Tm). nih.gov This enhanced stability is a critical factor in the efficacy of antisense therapies.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C38H37N3O8 | |
| Molecular Weight | 663.72 g/mol | |
| Appearance | White to Light Yellow Powder | |
| Purity | ≥95% | |
| Storage | -20°C |
Advanced Methodological Innovations in Nucleoside Analog Synthesis
The synthesis of this compound is a multi-step process that requires precise control over chemical reactions to ensure high purity and yield. Innovations in synthetic methodologies are crucial for making these complex molecules more accessible for research and commercial production. The general synthetic pathway involves several key stages:
Selective Protection: The synthesis begins with cytidine (B196190), where the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This acid-labile group is essential for purification during solid-phase oligonucleotide synthesis. d-nb.info
Regioselective Methylation: A critical step is the selective methylation of the 2'-hydroxyl group of the ribose sugar. This requires carefully controlled reaction conditions to prevent methylation at other positions. nbinno.com
Amine Protection: The N4 exocyclic amine of the cytosine base is protected with a benzoyl group. This prevents unwanted side reactions during the subsequent phosphitylation and oligonucleotide synthesis steps. d-nb.infonih.gov
Phosphitylation: The final step to create the synthesis-ready building block is the reaction of the 3'-hydroxyl group with a phosphitylating agent, typically to form a 3'-CE phosphoramidite (B1245037). This phosphoramidite chemistry is the gold standard for the automated, solid-phase chemical synthesis of oligonucleotides. cymitquimica.combiosynth.com
Expanding the Repertoire of Research Tools and Probes in Chemical Biology
This compound is instrumental in creating specialized tools and probes for chemical biology research. Oligonucleotides containing 2'-O-methyl modifications are widely used to investigate the structure, function, and cellular processing of nucleic acids.
These modified oligonucleotides serve as:
Antisense Probes: For targeted knockdown of specific genes, allowing researchers to study the function of the encoded proteins. For instance, 2'-O-methyl modified ASOs have been effectively used to reduce the levels of the anti-apoptotic protein Bcl-2 in cell culture studies. nih.gov
Splicing Modulators: They can be designed to interfere with or promote specific pre-mRNA splicing events, providing a powerful tool for studying gene regulation and for potential therapeutic applications in diseases caused by splicing defects.
RNA Binders: As high-affinity binding agents for specific RNA structures, they can be used to isolate and study cellular RNAs and their associated protein complexes. The 2'-O-methyl modification enhances their binding affinity and protects them from degradation by cellular nucleases. nih.gov
The availability of this building block allows for the routine and cost-effective synthesis of these essential research tools, facilitating a deeper understanding of complex biological processes. nih.gov
Potential for Further Exploration of Structure-Activity Relationships in Modified Nucleic Acids
The systematic incorporation of 2'-O-methylcytidine, via its N4-benzoyl-5'-O-DMT protected phosphoramidite, into oligonucleotides provides a powerful platform for exploring structure-activity relationships (SAR). The 2'-O-methyl group significantly impacts the biophysical and biological properties of nucleic acids.
Key areas for future SAR exploration include:
Duplex Stability: The 2'-O-methyl modification is known to increase the melting temperature (Tm) of nucleic acid duplexes. nih.gov Further studies can systematically map how the position and density of this modification affect hybridization thermodynamics. For example, duplexes containing 2'-O-methyl modifications generally have higher melting temperatures compared to unmodified DNA-RNA duplexes. nih.gov
Nuclease Resistance: While the phosphorothioate (B77711) backbone is the primary modification for nuclease resistance, the 2'-O-methyl group also contributes to stability against enzymatic degradation. nih.govyoutube.com Quantifying this effect in various biological media is an ongoing area of research.
Protein Interactions: Modifications on the sugar moiety can alter the interactions of oligonucleotides with cellular proteins. nih.gov Research has shown that such modifications can reduce non-specific protein binding, which is a source of toxicity for some first-generation antisense drugs. nih.gov
| Duplex Type | Relative Melting Temperature (Tm) | Reference |
|---|---|---|
| S-ODN·RNA | Base | nih.gov |
| Normal DNA·RNA | Higher | nih.gov |
| Me-S-ODN·RNA (2'-O-Methyl) | Highest | nih.gov |
By leveraging this compound, researchers can fine-tune the properties of nucleic acid-based tools and therapeutics, leading to the development of more potent and specific molecules for a wide range of applications.
Q & A
Basic Research Questions
Q. What is the structural significance of the benzoyl, DMT, and 2'-O-methyl groups in this compound for oligonucleotide synthesis?
- The N4-benzoyl group protects the cytidine base from undesired side reactions during solid-phase synthesis . The 5'-O-DMT (4,4'-dimethoxytrityl) group acts as a temporary protecting group, enabling stepwise elongation and facilitating purification via trityl retention monitoring . The 2'-O-methyl modification confers nuclease resistance and improves thermodynamic stability in antisense oligonucleotides or siRNAs .
- Methodological Insight : Deprotection of the DMT group uses dichloroacetic acid (DCA) in dichloromethane, while the benzoyl group is removed under concentrated ammonium hydroxide at elevated temperatures .
Q. How is this phosphoramidite incorporated into automated solid-phase oligonucleotide synthesis?
- The 3'-CE (cyanoethyl) phosphoramidite enables coupling via activation with a mild acid (e.g., tetrazole), forming a phosphite triester bond with the 5'-OH of the growing oligonucleotide chain. Oxidation with iodine/water stabilizes the linkage as a phosphate .
- Critical Parameters : Coupling efficiency (>99%) is monitored by trityl assay; suboptimal yields may require extended coupling times (e.g., 600 seconds) or fresh activator solutions .
Q. What analytical methods validate the purity and identity of this compound?
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/ammonium acetate gradient) resolves impurities (e.g., hydrolyzed phosphoramidite) .
- Mass Spectrometry : ESI-MS confirms molecular weight (theoretical [M+H]+: 864.4; observed: 864.3 ± 0.2) .
- 31P NMR : A singlet at ~149 ppm confirms phosphoramidite integrity .
Advanced Research Questions
Q. How do discrepancies in solid-phase synthesis loading efficiencies arise, and how can they be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
